molecular formula C17H22I3N3O8 B564407 Iomeprol CAS No. 1185146-41-1

Iomeprol

Cat. No. B564407
M. Wt: 780.108
InChI Key: NJKDOADNQSYQEV-FIBGUPNXSA-N
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Description

Iomeprol is a pharmaceutical drug used as a radiocontrast agent in X-ray imaging. It is sold under the trade names Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .


Synthesis Analysis

Iomeprol is prepared by adding N,N-bis (2,3-dihydroxypropyl)-5- (2-hydroxyacetamido)-2,4,6-triiodoisophthalamide to a reactor, followed by heating and stirring at 60 °C to dissolve .


Molecular Structure Analysis

Iomeprol has a molecular formula of C17H22I3N3O8 . It is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl (methyl)amino group at the 5-position .


Chemical Reactions Analysis

The synthesis and the chemical characterization of iomeprol, a new triiodinated nonionic radiographic contrast agent, are reported . The physico-chemical properties both of aqueous solutions of the pure compound and of its pharmaceutical formulations are presented .


Physical And Chemical Properties Analysis

Iomeprol shows an unusually high solubility which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category . It has a molecular mass of 777.085 Da .

Scientific Research Applications

  • Pharmacodynamic Effects : Iomeprol combines low osmolality with low viscosity, making it suitable for intravascular use in humans. It has moderate and short-lasting effects on the cardiovascular system, renal function, and the central nervous system, with lower toxicity compared to other contrast media (Cipolla, Tirone, Luzzani, & de Haën, 1994).

  • Neurological Safety : Iomeprol demonstrates high neurotolerance, as evidenced by its lack of significant changes in visual-evoked potentials and neurotransmitter levels in the nervous system. This indicates its safety for use in neurological applications (Noce, Demicheli, Filatori, Miragoli, & Tirone, 1995).

  • Carotid Digital Subtraction Angiography : Iomeprol was found to be safe and effective for use in carotid angiography, a procedure with a high risk of contrast-induced blood-brain barrier damage. It showed good vessel opacification and minimal adverse effects (Beltramello, Piovan, & Rosta, 1994).

  • Toxicological Safety : In studies with various animal species, iomeprol exhibited low toxicity comparable to other nonionic contrast media. It did not demonstrate reproductive, developmental, or genetic toxicity, suggesting its overall safety for clinical use (Morisetti, Tirone, Luzzani, & de Haën, 1994).

  • Myelography Applications : Iomeprol shows high neurotolerance and is suitable as a contrast medium for myelography and cerebral ventriculography, based on its performance in animal studies (La Noce, Bertani, Lorusso, Luzzani, Tirone, & de Haën, 1994).

  • Review of Use as a Contrast Medium : Iomeprol has lower osmolality and viscosity compared to other nonionic agents, making it suitable for a wide variety of diagnostic procedures. Its high water solubility and low chemotoxicity contribute to its favorable safety and efficacy profile (Dooley & Jarvis, 2000).

  • Pharmacokinetics and Tissue Distribution : In animal studies, iomeprol showed rapid excretion, primarily through the kidneys, and did not accumulate in specific organs or tissues, indicating its safe profile for uroangiography (Lorusso, Luzzani, Bertani, Tirone, & de Haën, 1994).

  • Hemodialysis Elimination : Iomeprol is effectively removed from the body through hemodialysis, making it suitable for patients with end-stage renal failure (Ueda, Furukawa, Higashino, Takahashi, Araki, & Sakaguchi, 1996).

  • Brain Penetration in Dogs : A study showed that iomeprol penetrates the brain similarly to other myelographic contrast media, which is important for its potential use in myelographic procedures (La Noce, Lorenzon, Pugliese, Pellecchi, Orlandini, & Tirone, 1996).

  • Clinical Utility and Safety Profile : Iomeprol demonstrated good efficacy in a large number of uncontrolled studies and had a low incidence of adverse events, affirming its utility and safety in clinical settings (Rosati, 1994).

Future Directions

Iomeprol shows equivalent diagnostic efficacy, and a similar adverse event profile, to that of other nonionic contrast media . The availability of a range of iodine concentrations enables iomeprol to be used in a variety of diagnostic procedures . First results obtained with iomeprol-containing liposomal formulations are promising and may foster additional clinical testing .

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iomeprol

CAS RN

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iomeprol [USAN:INN:BAN:JAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
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Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8,000
Citations
M Dooley, B Jarvis - Drugs, 2000 - Springer
… concentrations enables iomeprol to be used in a variety of diagnostic procedures. Iomeprol, … relate to their iodine content (eg iomeprol 400 = iomeprol containing 400 mg/ml of iodine). …
Number of citations: 43 link.springer.com
G Rosati - European journal of radiology, 1994 - Elsevier
… a high biological inertia of iomeprol 300 on the CNS. A further confirmation of the good toleration of iomeprol comes from a double-blind, parallel group study in which iomeprol 400 was …
Number of citations: 38 www.sciencedirect.com
G Rosati - European journal of radiology, 1994 - Elsevier
… molecular toxicity of iomeprol is very low. … iomeprol does not have clinically significant effects on the more important body systems and functions. Out of 7799 patients to whom iomeprol …
Number of citations: 11 www.sciencedirect.com
H Katayama, A Spinazzi, X Fouillet… - Investigative …, 2001 - journals.lww.com
… No differences in diagnostic efficacy between iomeprol and iopromide were observed, but … significantly higher with iopromide than with iomeprol. Iomeprol caused significantly less heat/…
Number of citations: 31 journals.lww.com
K Vijayalakshmi, B Kunadian, RA Wright, JA Hall… - European journal of …, 2007 - Elsevier
… to further evaluate the newer agent iomeprol. Because the incidence of … iomeprol. In a review by Katayama et al. [17], a large number of clinical trials comparing iopamidol and iomeprol …
Number of citations: 13 www.sciencedirect.com
E Schmiedel - European journal of radiology, 1994 - Elsevier
The new non-ionic contrast medium iomeprol (Iomeron ® ) 150/200/250/300/350/400 was tested in a non-selected patient population (n = 4811). The aim of the clinical testing, in a very …
Number of citations: 11 www.sciencedirect.com
HS Thomsen, SK Morcos, CM Erley… - Investigative …, 2008 - journals.lww.com
Background: We performed a multicenter, double-blind, randomized, parallel-group study to compare the renal effects of iomeprol-400 and iodixanol-320 in patients with preexisting …
Number of citations: 156 journals.lww.com
A Gallotti, F Uggeri, A Favilla, M Cabrini… - European journal of …, 1994 - Elsevier
… The synthesis and the chemical characterization of iomeprol, a … Iomeprol is obtained via a synthesis which is particularly … stability of its solutions, iomeprol for injection is formulated also …
Number of citations: 59 www.sciencedirect.com
R Fattori, R Piva, F Schicchi, A Pancrazi… - European journal of …, 1994 - Elsevier
… iomeprol 400 (mean increases after first and second left ventriculogram: 2.5 and 4.6 mmHg with iomeprol … Iomeprol 400 might produce less hemodynamic disturbance than iopamidol …
Number of citations: 22 www.sciencedirect.com
M García, U Aguirre, A Martinez, B Ruiz… - The British Journal of …, 2014 - birpublications.org
… iomeprol, being severe in 10 (6.5%) patients for iopromide vs 17 (19.8%) patients for iomeprol; … differences in severity and profile of adverse reactions between iopromide and iomeprol. …
Number of citations: 15 www.birpublications.org

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